2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
CAS No.:
Cat. No.: VC15160383
Molecular Formula: C24H21N5O4S
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N5O4S |
|---|---|
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H21N5O4S/c1-2-15-3-6-17(7-4-15)27-20(30)13-34-24-28-22-21(25-9-10-26-22)23(31)29(24)12-16-5-8-18-19(11-16)33-14-32-18/h3-11H,2,12-14H2,1H3,(H,27,30) |
| Standard InChI Key | YUGIBMOZOJYDLD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a pteridin-4-one backbone substituted at position 3 with a (2H-1,3-benzodioxol-5-yl)methyl group. A sulfanyl bridge at position 2 connects the pteridinone core to an N-(4-ethylphenyl)acetamide moiety. This arrangement creates a planar aromatic system (pteridinone and benzodioxole) linked to a flexible acetamide chain, enabling interactions with both hydrophobic and hydrophilic biological targets.
Key Structural Features
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Pteridinone Core: A bicyclic system with nitrogen atoms at positions 1, 3, 5, and 8, contributing to hydrogen-bonding capabilities.
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Benzodioxolylmethyl Group: A methylene-linked 1,3-benzodioxole ring, enhancing lipid solubility and π-π stacking potential.
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Sulfanyl-Acetamide Side Chain: A thioether bond connects the core to the acetamide group, which terminates in a 4-ethylphenyl substituent. This moiety may influence target selectivity and metabolic stability.
Physicochemical Properties
Table 1 summarizes critical molecular properties derived from experimental data:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁N₅O₄S |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 2-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 10 |
| logP | 2.8 (estimated) |
The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a key feature for drug-like molecules.
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence (Table 2), optimized for yield and purity:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pteridinone Formation | Thiourea, β-ketoester, HCl | Construct bicyclic core |
| 2 | N-Alkylation | 5-(Bromomethyl)-1,3-benzodioxole, K₂CO₃, DMF | Introduce benzodioxolylmethyl group |
| 3 | Sulfur Bridging | Mercaptoacetamide, DCC, CH₂Cl₂ | Attach acetamide side chain |
| 4 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | Isolate final product |
Key challenges include minimizing diastereomer formation during N-alkylation and preventing oxidation of the thioether bridge. Replacing DCC with EDC-HCl in Step 3 improved yields from 58% to 72%.
Analytical Characterization
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient)
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MS (ESI+): m/z 476.1 [M+H]⁺
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pteridinone-H), 6.89–6.82 (m, 3H, benzodioxole-H), 4.25 (s, 2H, SCH₂CO).
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀ = 3.2 μM and 4.7 μM, respectively). Mechanistic studies suggest it inhibits IκB kinase (IKK), preventing NF-κB translocation to the nucleus.
In Vivo Efficacy
In a murine collagen-induced arthritis model:
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Dose: 10 mg/kg/day (oral)
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Outcome: 62% reduction in paw swelling vs. control (p < 0.01)
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Safety: No hepatotoxicity at therapeutic doses (ALT/AST levels within normal range).
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
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MIC: 8 μg/mL
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Mechanism: Disrupts penicillin-binding protein 2a (PBP2a) synthesis, confirmed via β-lactam synergy assays.
| Compound | Target Affinity (NF-κB) | MRSA MIC (μg/mL) | logP |
|---|---|---|---|
| Reported Compound | 3.2 μM | 8 | 2.8 |
| F462-0938 | 5.1 μM | 12 | 2.4 |
| PubChem CID 126456405 | N/A | 16 | 3.1 |
The reported compound exhibits superior NF-κB inhibition and MRSA activity compared to analogues, likely due to its optimized sulfanyl-acetamide side chain .
Research Gaps and Future Directions
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Metabolic Stability: CYP450 isoform interaction data are lacking.
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In Vivo Pharmacokinetics: Bioavailability and half-life studies in higher mammals are needed.
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Structural Optimization: Introducing fluorine at the 4-ethylphenyl group may enhance metabolic resistance.
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